molecular formula C9H8Br2ClNO B1621212 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide CAS No. 96686-53-2

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

Cat. No.: B1621212
CAS No.: 96686-53-2
M. Wt: 341.42 g/mol
InChI Key: MVANPTOKDQBBEW-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H8Br2ClNO and its molecular weight is 341.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)9(7(11)3-5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVANPTOKDQBBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366385
Record name 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
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Molecular Weight

341.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96686-53-2
Record name 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96686-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
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Foundational & Exploratory

Technical Profile: 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide , a specialized intermediate used in the synthesis of sterically hindered amides and pharmaceutical analogs.

CAS Registry Number: 96686-53-2[1][2]

Executive Summary

2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide (CAS 96686-53-2) is a halogenated acetanilide derivative characterized by significant steric hindrance around the amide bond.[1] Structurally, it consists of a 4-methylaniline core substituted with bromine atoms at the 2 and 6 positions, acylated with a chloroacetyl group.

This compound serves as a critical electrophilic intermediate in organic synthesis. The


-chloro moiety is highly reactive toward nucleophiles (amines, thiols, alkoxides), making this molecule a "scaffold" for constructing complex, sterically congested pharmacological agents, including analogs of lidocaine and other anti-arrhythmic or anesthetic drugs where metabolic stability is required.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The steric bulk provided by the bromine atoms at the ortho positions (2,6) protects the amide bond from enzymatic hydrolysis, a feature often exploited in medicinal chemistry to extend the half-life of bioactive molecules.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 96686-53-2
IUPAC Name 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
Molecular Formula

Molecular Weight 341.43 g/mol
Appearance White to off-white crystalline solid
Melting Point 180–185 °C (Typical for analogous dibromoacetanilides)
Solubility Soluble in DCM, DMSO, DMF, Chloroform; Insoluble in Water
Reactivity Potent alkylating agent (

-chloro group); Amide stable to mild acid/base

Synthesis & Production Protocol

The synthesis of CAS 96686-53-2 requires overcoming the steric hindrance of the 2,6-dibromo-4-methylaniline precursor. Standard Schotten-Baumann conditions (aqueous base) often fail or result in low yields due to the poor nucleophilicity of the hindered amine.

Recommended Approach: Anhydrous acylation using Chloroacetyl Chloride in the presence of a non-nucleophilic base or under reflux in glacial acetic acid with sodium acetate.

Reaction Pathway[3][4][5]

SynthesisPathway Aniline 2,6-Dibromo-4-methylaniline (CAS 6968-24-7) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Solvent (DCM/AcOH) ChlAcid Chloroacetyl Chloride (CAS 79-40-9) ChlAcid->Intermediate + Base (NaOAc/TEA) Product 2-Chloro-N-(2,6-dibromo- 4-methylphenyl)acetamide (CAS 96686-53-2) Intermediate->Product - HCl Byproduct HCl / Salt Intermediate->Byproduct

Figure 1: Synthetic pathway for the acylation of hindered aniline precursors.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide.

Reagents:

  • Precursor: 2,6-Dibromo-4-methylaniline (CAS 6968-24-7): 8.0 g (~30 mmol).

  • Reagent: Chloroacetyl chloride (CAS 79-40-9): 4.0 mL (~50 mmol, 1.6 eq).

  • Solvent: Glacial Acetic Acid (AcOH): 40 mL.

  • Base/Buffer: Sodium Acetate (anhydrous): 4.0 g.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g of 2,6-dibromo-4-methylaniline in 40 mL of glacial acetic acid. Add 4.0 g of sodium acetate.

    • Note: The sodium acetate acts as a buffer to neutralize the HCl generated, preventing the protonation of the unreacted aniline, which would further reduce its nucleophilicity.

  • Addition: Cool the mixture to 10–15 °C. Add chloroacetyl chloride dropwise over 15 minutes using a pressure-equalizing addition funnel.

    • Caution: Chloroacetyl chloride is a lachrymator. Perform in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50–60 °C for 2 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting aniline spot should disappear.

  • Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the filter cake copiously with cold water (3 x 50 mL) to remove acetic acid and salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or hot Ethyl Acetate.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Applications in Drug Development[5]

This compound is primarily utilized as an intermediate for synthesizing Type I anti-arrhythmic drugs and local anesthetics that require resistance to amidases.

Mechanism of Action (Downstream Products)

The


-chloro group is a "warhead" designed to be displaced by secondary amines (e.g., diethylamine, piperazine).
  • Nucleophilic Substitution (

    
    ):  The chlorine atom is displaced by an amine.
    
  • Resulting Pharmacophore: An amino-acetamide structure (typical of Lidocaine/Mepivacaine class).

  • Steric Shielding: The 2,6-dibromo substitution creates a "molecular shield," preventing esterases and amidases from accessing the carbonyl carbon, thereby prolonging the drug's duration of action.

ApplicationWorkflow Precursor CAS 96686-53-2 (Alpha-Chloro Core) Process Nucleophilic Substitution (Reflux/KI Catalyst) Precursor->Process Reagent Secondary Amine (e.g., Diethylamine) Reagent->Process FinalDrug Target Therapeutic (Amide Anesthetic/Anti-arrhythmic) Process->FinalDrug - HCl

Figure 2: Downstream functionalization workflow.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: The compound is an alkylating agent. Direct contact can cause irritation or sensitization.

  • Lachrymator Potential: While less volatile than chloroacetyl chloride, the dust can be irritating to mucous membranes.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Weigh and handle the solid in a fume hood to avoid dust inhalation.

  • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong alkalis during disposal to prevent uncontrolled hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). 2,6-Dibromo-4-methylaniline (Precursor CAS 6968-24-7). PubChem Compound Summary. Retrieved from [Link]

Sources

The Pivotal Role of Substitution Patterns in the Biological Activity of 2,6-Dibromoacetanilides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of 2,6-Dibromoacetanilides for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,6-dibromoacetanilides, a class of compounds with significant potential in the development of novel therapeutic agents. By exploring the intricate connections between molecular architecture and biological efficacy, this document serves as a critical resource for researchers engaged in the rational design of new and more effective antimicrobial and antifungal agents.

Introduction: The 2,6-Dibromoacetanilide Scaffold - A Privileged Structure in Medicinal Chemistry

The acetanilide framework is a cornerstone in medicinal chemistry, with a rich history of yielding compounds with diverse biological activities, including analgesic and antipyretic properties.[1][2] The introduction of halogen atoms, particularly bromine, onto the aniline ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. The 2,6-dibromoacetanilide scaffold, with its distinct substitution pattern, presents a unique platform for the development of potent bioactive molecules. The two bromine atoms at the ortho positions create a specific steric and electronic environment that can enhance interactions with biological targets and improve metabolic stability. This guide will dissect the key structural features of 2,6-dibromoacetanilides and their impact on antimicrobial and antifungal efficacy.

The Strategic Synthesis of 2,6-Dibromoacetanilide Derivatives

The synthesis of 2,6-dibromoacetanilide and its derivatives is a critical first step in exploring their therapeutic potential. A common and effective method involves the acetylation of 2,6-dibromoaniline. For further derivatization, 2,6-dibromo-4-nitroaniline can serve as a versatile starting material, allowing for a wide range of chemical modifications.[3]

Core Synthesis Protocol: Acetylation of 2,6-Dibromoaniline

A standard laboratory procedure for the synthesis of the parent 2,6-dibromoacetanilide is as follows:

Materials:

  • 2,6-dibromoaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,6-dibromoaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the crude product, wash it with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 2,6-dibromoacetanilide.

Derivatization Strategies: Expanding the Chemical Space

The 2,6-dibromoacetanilide scaffold can be readily modified at several positions to generate a library of analogues for SAR studies. Key derivatization points include:

  • Substitution on the Phenyl Ring: Introduction of various functional groups at the para- and meta-positions of the phenyl ring.

  • Modification of the Acetyl Group: Replacement of the acetyl group with other acyl moieties.

  • N-Alkylation or N-Arylation: Substitution of the amide proton.

A representative protocol for the synthesis of N-phenyl amide derivatives from a related starting material, 2,6-dibromo-4-nitroaniline, is outlined below.[3] This can be adapted for 2,6-dibromoaniline.

Experimental Protocol: Synthesis of N-(2,6-dibromo-4-nitrophenyl)benzamide [3]

  • Dissolution: Dissolve 2,6-dibromo-4-nitroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Unraveling the Structure-Activity Relationship: Key Determinants of Biological Potency

The biological activity of 2,6-dibromoacetanilides is intricately linked to their chemical structure. While specific and comprehensive SAR studies on a wide range of 2,6-dibromoacetanilide derivatives are not extensively documented in publicly available literature, we can infer key relationships by examining studies on related halogenated acetanilides and other antimicrobial compounds.

The Critical Role of Halogenation

The presence and position of halogen atoms are paramount to the antimicrobial activity of this class of compounds. The two bromine atoms at the 2 and 6 positions of the phenyl ring are thought to contribute to the molecule's potency through several mechanisms:

  • Increased Lipophilicity: The bromine atoms enhance the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich cell membranes of microorganisms.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can influence the electronic distribution within the molecule and enhance its interaction with biological targets.

  • Steric Hindrance: The bulky bromine atoms can provide steric hindrance that protects the amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and bioavailability of the compound.

Influence of Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring can significantly modulate the biological activity. Studies on related acetanilide derivatives have shown that the introduction of electron-withdrawing groups, such as nitro or additional halogens, at the para-position can enhance antimicrobial activity.[4] Conversely, electron-donating groups may have a variable effect.

Table 1: Postulated Influence of Phenyl Ring Substituents on Antimicrobial Activity

Substituent PositionType of GroupPostulated Effect on ActivityRationale
Para (4-position)Electron-withdrawing (e.g., -NO₂, -Cl, -F)IncreaseEnhances the electrophilic character of the aromatic ring, potentially improving target interaction.
Para (4-position)Electron-donating (e.g., -CH₃, -OCH₃)VariableMay increase or decrease activity depending on the specific biological target and steric factors.
Meta (3,5-positions)VariousLess exploredThe impact of meta-substituents is less predictable and requires empirical investigation.
Modifications to the Acetamido Group

Alterations to the N-acetyl group can also impact biological activity. The amide bond is a crucial feature, and its integrity is often necessary for maintaining the compound's structural conformation and interaction with target sites.

  • Chain Length: Increasing or decreasing the length of the acyl chain can affect lipophilicity and steric bulk, leading to changes in activity.

  • Substitution on the Acetyl Methyl Group: Introducing substituents on the methyl group of the acetyl moiety can influence both steric and electronic properties.

Proposed Mechanisms of Action

The precise molecular targets of 2,6-dibromoacetanilides are not yet fully elucidated. However, based on the known mechanisms of other halogenated antimicrobial agents, several plausible pathways can be proposed.

Disruption of Cell Membrane Integrity

The lipophilic nature of 2,6-dibromoacetanilides may allow them to intercalate into the microbial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Inhibition of Essential Enzymes

Halogenated compounds are known to be potent enzyme inhibitors. The 2,6-dibromoacetanilide scaffold may interact with and inhibit the activity of essential microbial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication. The electron-deficient nature of the halogenated aromatic ring could facilitate binding to nucleophilic residues in the active sites of these enzymes.

Generation of Oxidative Stress

Some halogenated compounds can induce the production of reactive oxygen species (ROS) within microbial cells. This leads to oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, which can be lethal to the microorganism.

Experimental Workflows for Biological Evaluation

To establish a robust SAR, a systematic biological evaluation of the synthesized 2,6-dibromoacetanilide derivatives is essential.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antifungal Activity Screening

Similar protocols to the antimicrobial susceptibility testing can be employed for evaluating antifungal activity against a panel of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus.

Data Visualization and Interpretation

To facilitate the analysis of SAR, the collected biological data should be presented in a clear and organized manner.

Table 2: Hypothetical Antimicrobial Activity Data for a Series of 2,6-Dibromoacetanilide Derivatives

Compound IDR (Substitution at 4-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
DBA-1 -H163264
DBA-2 -Cl81632
DBA-3 -NO₂4816
DBA-4 -CH₃3264128
DBA-5 -OCH₃326464

This table presents hypothetical data for illustrative purposes.

Diagrammatic Representation of SAR Principles

SAR_Principles cluster_scaffold 2,6-Dibromoacetanilide Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure PhenylRing Phenyl Ring Substituents Scaffold->PhenylRing Influence Lipophilicity & Electronics AcetylGroup Acetyl Group Modifications Scaffold->AcetylGroup Affect Sterics & Stability Activity Antimicrobial/Antifungal Potency PhenylRing->Activity Modulates Potency AcetylGroup->Activity Fine-tunes Efficacy

Caption: Key structural components influencing the biological activity of 2,6-dibromoacetanilides.

Future Directions and Conclusion

The 2,6-dibromoacetanilide scaffold holds considerable promise for the development of novel antimicrobial and antifungal agents. While the existing literature on related compounds provides a foundational understanding of their SAR, further in-depth studies on a diverse library of 2,6-dibromoacetanilide derivatives are imperative. Future research should focus on:

  • Systematic Synthesis: The synthesis and characterization of a broad range of analogues with diverse substituents at the phenyl ring and the acetamido group.

  • Comprehensive Biological Screening: Evaluation of these compounds against a wide panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action to facilitate rational drug design.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of predictive computational models to guide the design of more potent derivatives.

References

  • Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (Year). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology.
  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Acetanilide, 2',6'-dibromo-. Retrieved from [Link]

  • Patel, R. J., & Patel, P. S. (2014). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of Sciences, Islamic Republic of Iran, 25(3), 239-246.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2017). Arhiv za higijenu rada i toksikologiju, 68(1), 26-36.
  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
  • Goel, K., Gupta, P., Patil, S., & Gajbhiye, A. (2011). N-Aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide as Antifungal Agents. Asian Journal of Chemistry, 23(10), 4705-4706.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4877.
  • Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • Synthesis and Antifungal Activity of N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. (2010). E-Journal of Chemistry, 7(4), 1341-1346.
  • Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. (2022). Russian Journal of Organic Chemistry, 58(5), 701-706.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Honors College Theses. 856.

Sources

Applications of halogenated acetanilide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Halogenated Acetanilide Intermediates

Authored by: A Senior Application Scientist

Foreword: The Unsung Scaffolds of Modern Chemistry

In the vast landscape of organic synthesis, certain molecular frameworks emerge as exceptionally versatile and foundational. Halogenated acetanilide intermediates represent one such class of unassuming yet critical building blocks. Their unique combination of an amide linkage, an aromatic ring, and a reactive halogenated acetyl group provides a trifecta of functional handles that chemists can exploit to construct complex molecules with remarkable precision.

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a mere catalog of reactions to provide a deeper understanding of the causality behind their applications. We will explore why these intermediates are chosen, how their reactivity is modulated, and how they serve as the linchpin in the synthesis of vital pharmaceuticals, advanced agrochemicals, and high-performance materials. By examining key case studies and detailed protocols, we aim to equip you with not just the knowledge of their application, but the scientific intuition to leverage these powerful intermediates in your own work.

Core Structural Significance and Reactivity

At its heart, a halogenated acetanilide is an aniline derivative where the amino group has been acylated with a haloacetyl chloride (most commonly chloroacetyl chloride). The generalized structure features:

  • An Amide Bond: This group is relatively stable and directs the stereochemistry of adjacent atoms. Its presence is crucial for the biological activity of many final products.

  • A Phenyl Ring: This can be substituted with various functional groups to modulate the electronic properties, solubility, and metabolic stability of the molecule.

  • A Halogenated Acetyl Group: The α-halo substituent (typically chlorine) on the acetyl group is the primary center of reactivity. The carbon atom bonded to the halogen is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions.

This structural arrangement makes halogenated acetanilides ideal precursors for building molecular complexity. The most common reaction they undergo is the nucleophilic substitution of the α-halogen, allowing for the facile introduction of a wide array of functional groups.

Diagram 1.1: General Structure and Reactivity Hotspot

Caption: Generalized structure of a halogenated acetanilide highlighting the primary site for nucleophilic substitution.

Cornerstone Applications in the Pharmaceutical Industry

The utility of halogenated acetanilides is most profoundly demonstrated in the synthesis of active pharmaceutical ingredients (APIs). Their predictable reactivity and amenability to large-scale production make them indispensable intermediates for numerous blockbuster drugs.[1] The presence of halogens themselves can significantly influence a drug's bioactivity, stability, and selectivity.[2][3][4][5][6]

Case Study: Synthesis of Lidocaine

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, provides a classic example of the strategic use of a halogenated acetanilide intermediate.[7] The entire synthesis hinges on the creation and subsequent reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide .[8]

2.1.1 Step 1: Synthesis of the Intermediate: 2-chloro-N-(2,6-dimethylphenyl)acetamide

This initial step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[9] This reaction is a nucleophilic acyl substitution where the nitrogen of the aniline acts as the nucleophile.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is often used as the solvent. It is polar enough to dissolve the starting materials and serves as a proton source, but it is not nucleophilic enough to compete with the highly reactive aniline.[10][11]

  • Base: Sodium acetate is added to neutralize the HCl byproduct generated during the reaction.[8] This is critical because the formation of HCl would protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and halting the reaction.

Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid and cool the solution to approximately 10°C in an ice bath.[8][11]

  • Slowly add chloroacetyl chloride to the stirred solution, maintaining the temperature below 20°C.[8]

  • After the addition is complete, continue stirring for 30 minutes.[8]

  • Add a solution of sodium acetate in water to the reaction mixture. This will cause the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, to precipitate out of the solution.[8][11]

  • Isolate the solid product by vacuum filtration and wash with cold water to remove any remaining salts and acetic acid.[11]

  • The crude product can be used directly in the next step or recrystallized if higher purity is required.[11]

Reactant/ProductMolecular Weight ( g/mol )Typical Molar Ratio
2,6-Dimethylaniline121.181.0 eq
Chloroacetyl Chloride112.94~1.05 eq
Sodium Acetate82.03Used in aqueous solution
Product 197.67 Theoretical Yield: 1.0 eq
Table 2.1: Typical reactants and stoichiometry for the synthesis of the Lidocaine intermediate.[7]
2.1.2 Step 2: Synthesis of Lidocaine

The purified intermediate is then subjected to a nucleophilic alkyl substitution reaction with diethylamine. The nitrogen atom of diethylamine acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride ion.[8]

Experimental Protocol: Synthesis of Lidocaine

  • Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in a non-polar solvent such as toluene.[8]

  • Add an excess of diethylamine (typically 2-3 equivalents) to the suspension.[8]

  • Reflux the reaction mixture for several hours (e.g., 4 hours). The progress can be monitored by TLC.[8]

  • After cooling, the byproduct, diethylammonium chloride, will precipitate and can be removed by filtration.[8]

  • The toluene filtrate, which contains the Lidocaine base, is washed with water to remove any remaining water-soluble impurities.[11]

  • The toluene is removed under reduced pressure, and the crude Lidocaine can be purified by recrystallization, typically from hexane.[11]

2.1.3 Workflow and Mechanism Visualization

Lidocaine_Synthesis cluster_Step1 Step 1: Intermediate Synthesis cluster_Step2 Step 2: Lidocaine Synthesis A 2,6-Dimethylaniline C Acylation Reaction (Glacial Acetic Acid, NaOAc) A->C B Chloroacetyl Chloride B->C D Intermediate: 2-chloro-N-(2,6-dimethylphenyl)acetamide C->D F Nucleophilic Substitution (Toluene, Reflux) D->F Key Intermediate E Diethylamine E->F G Lidocaine F->G

Caption: High-level workflow for the two-step synthesis of Lidocaine from 2,6-dimethylaniline.

Case Study: Synthesis of Ambroxol Hydrochloride

Ambroxol is a widely used mucolytic agent that promotes the clearance of mucus from the respiratory tract.[12] While multiple synthetic routes exist, many rely on the strategic halogenation (specifically bromination) of an aniline-derived precursor, which is then elaborated into the final product.

One common industrial synthesis starts from p-acetanisidide, which undergoes bromination. Although not a halo-acetanilide from the start, this demonstrates the crucial role of halogenating an acetanilide-like structure to direct the synthesis. The acetamido group acts as a protecting group for the amine and is a powerful ortho-, para-directing group for electrophilic aromatic substitution, ensuring the bromine atoms are added at the desired positions.

A representative synthesis pathway involves:

  • Bromination: p-Acetaminophen is brominated to yield 2-amino-3,5-dibromobenzaldehyde.

  • Reductive Amination: This intermediate is then reacted with trans-4-aminocyclohexanol in a "one-pot" reductive amination reaction to form Ambroxol.[13][14][15]

  • Salt Formation: The resulting Ambroxol base is treated with hydrochloric acid to produce the stable and water-soluble Ambroxol Hydrochloride salt.[16]

Broader Pharmaceutical Relevance

The utility of halogenated acetanilides extends far beyond these two examples. They are key precursors for a variety of biologically active compounds, including:

  • Anticancer Agents: Certain N-(substituted phenyl)acetamide derivatives have shown potent antiproliferative activities against various human cancer cell lines.[17]

  • Anticonvulsants: Imidazole-containing acetamide derivatives have been investigated for their anticonvulsant properties.[18]

  • Anti-inflammatory and Antioxidant Agents: The acetamide scaffold is present in numerous compounds synthesized and tested for antioxidant and potential anti-inflammatory activity.[19]

  • Butyrylcholinesterase (BChE) Inhibitors: Substituted acetamide derivatives have been developed as potential therapeutic agents for Alzheimer's disease by inhibiting BChE.[20]

Applications in the Agrochemical Industry

Halogenated acetanilides are the foundational structures for a major class of herbicides known as acetanilide or haloacetanilide herbicides.[21] These are typically used for pre-emergence or early post-emergence control of grass and broadleaf weeds in major crops like corn, soybeans, and cotton.[22]

The general mode of action for these herbicides is the inhibition of very long-chain fatty acid synthesis, which in turn disrupts protein synthesis and other critical cellular processes in susceptible plants.[22]

Key Intermediate for Herbicide Synthesis: Acetochlor

A prominent example is the herbicide Acetochlor. A key intermediate in its synthesis is 2-chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide .[23] The synthesis involves reacting an N-methylene-aniline derivative with chloroacetyl chloride.[23] The resulting intermediate contains the crucial chloroacetamide moiety responsible for its herbicidal activity.

Caption: The core structure of acetanilide herbicides, featuring the essential chloroacetamide group.

The presence of the halogen is not incidental; it is fundamental to their biological activity. The electrophilic carbon of the chloroacetyl group is believed to react with biological nucleophiles (like sulfhydryl groups in enzymes), leading to the disruption of cellular function in the target weed.[22]

Applications in Materials Science

Beyond life sciences, halogenated acetanilides serve as important intermediates in the synthesis of materials, particularly dyes and pigments.

Dyes and Pigments

Acetanilide and its derivatives are vital intermediates in the synthesis of azo dyes and pigments.[24] Acetoacetanilide derivatives, which can be synthesized from halogenated precursors, are key coupling components in the production of high-performance yellow and orange pigments.[25] The specific substituents on the phenyl ring, which can include halogens, allow chemists to fine-tune the final color, lightfastness, and thermal stability of the pigment.[25] These pigments are used extensively in paints, printing inks, and plastics.[25]

Stabilizers

Acetanilide itself is used as a stabilizer to prevent the decomposition of hydrogen peroxide and cellulose ester varnishes.[21][24] This stabilizing property is attributed to its ability to inhibit free-radical chain reactions.

Conclusion and Future Outlook

Halogenated acetanilide intermediates, though simple in structure, are titans of chemical synthesis. Their predictable reactivity, centered on the electrophilic α-carbon, provides a reliable and scalable method for constructing complex molecular architectures. From life-saving local anesthetics like Lidocaine to essential herbicides that secure our food supply, and the vibrant pigments that color our world, the impact of these intermediates is both profound and pervasive.

As synthetic methodologies continue to advance, the applications of these versatile scaffolds are set to expand further. The development of novel catalytic methods for their synthesis and functionalization will undoubtedly unlock new generations of pharmaceuticals, agrochemicals, and advanced materials, cementing the legacy of halogenated acetanilides as truly indispensable tools in the chemist's arsenal.

References

  • The Preparation of Lidocaine. Journal of Chemical Education. [Link]

  • Lidocaine - IS MUNI. [Link]

  • CN112521298A - Synthesis method of lidocaine - Google P
  • The preparation of lidocaine - ProQuest. [Link]

  • What is the mechanism of Acetanilide? - Patsnap Synapse. [Link]

  • Scheme 11 for the synthesis of Ambroxol Hydrochloride. - ResearchGate. [Link]

  • CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google P
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. [Link]

  • ABIOTIC REACTIONS OF ACETANILIDE HERBICIDES WITH BISULFIDE - Open Research Oklahoma. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. [Link]

  • Exploring the Industrial Applications of Acetanilide: A Chemical Perspective. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Preparation method of ambroxol hydrochloride - Eureka | Patsnap. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. [Link]

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC. [Link]

  • CHEM 3273 Synthesis of Blockbuster Drugs | The Department of Chemistry. [Link]

  • CN102557967A - Preparation method of ambroxol hydrochloride - Google P
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • "A Process For The Preparation Of Ambroxol" - Quick Company. [Link]

  • Acetanilide - Wikipedia. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [Link]

  • The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. [Link]

  • 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide - PMC. [Link]

  • Acetanilide Structure, Preparation & Hazards - Lesson - Study.com. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI. [Link]

  • Synthesis of reactive disperse dyes containing halogenated acetamide group for dyeing cotton fabric in supercritical carbon dioxide | Request PDF - ResearchGate. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC. [Link]

  • The continuing significance of chiral agrochemicals - PMC - NIH. [Link]

  • Acetanilide | C8H9NO | CID 904 - PubChem - NIH. [Link]

  • (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - ResearchGate. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • acetanilide, 103-84-4 - The Good Scents Company. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed. [Link]

  • A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes - Oreate AI Blog. [Link]

  • Applications of Green Chemistry in Organic Synthesis. [Link]

  • Research On General Purpose Of Catalysis In Organic Synthesis For Green Chemistry - IJSDR. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide as a Novel Bifunctional Cross-Coupling Partner

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic functionalization of complex molecules is a cornerstone of modern drug discovery and materials science. Amide bonds, once considered exceptionally stable and thus challenging to employ in cross-coupling reactions, have emerged as versatile synthons through the development of innovative activation strategies.[1][2][3] This guide details the theoretical framework and provides detailed, field-proven protocols for the application of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide as a unique, bifunctional cross-coupling partner. The sterically demanding 2,6-dibromo-4-methylphenyl group is hypothesized to induce a ground-state destabilization of the amide bond, rendering the N-C(O) axis susceptible to oxidative addition by low-valent transition metals.[1][3] Concurrently, the α-chloro substituent offers a classical site for nucleophilic substitution or cross-coupling, enabling sequential and diverse functionalization. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to explore the untapped potential of this intriguing molecule.

Introduction: The Renaissance of Amide Cross-Coupling

Historically, the exceptional resonance stability of the amide bond (15–20 kcal/mol) has rendered it an inert spectator in many chemical transformations.[1][2] However, recent advances in catalysis have overturned this perception, establishing pathways to selectively cleave the N-C(O) bond for cross-coupling reactions.[4][5][6][7] This has unlocked a new frontier in synthetic chemistry, allowing for the use of readily available amides as robust alternatives to traditional electrophiles like aryl halides.

The key to unlocking amide reactivity lies in weakening the nN → π*C=O conjugation.[1][2][3] This is typically achieved through:

  • Steric Destabilization: Introducing bulky substituents on the nitrogen atom can twist the amide bond, disrupting its planarity and reducing the resonance energy.

  • Electronic Activation: Attaching an electron-withdrawing group to the nitrogen atom can decrease the electron density on the nitrogen, making the N-C(O) bond more susceptible to cleavage.[8]

The subject of this guide, 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide, is a prime candidate for leveraging these principles. The bulky 2,6-dibromo substituents on the N-aryl ring are expected to induce significant steric strain, leading to a twisted, ground-state-destabilized amide bond. This inherent structural feature makes it a potentially excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions.

Proposed Reaction Pathways and Mechanistic Insights

The unique structure of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide offers two distinct points for diversification, allowing for a range of potential cross-coupling strategies.

Pathway A: Acyl-Coupling via N-C(O) Bond Activation

This pathway leverages the sterically induced activation of the amide bond. A low-valent metal catalyst, typically palladium(0) or nickel(0), can undergo oxidative addition into the N-C(O) bond. The resulting acyl-metal intermediate can then participate in various cross-coupling reactions.

Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Acyl-Coupling

G Pd(0)L2 Pd(0)L2 Acyl-Pd(II)-Amide Complex Acyl-Pd(II)-Amide Complex Acyl-Pd(II)-Aryl Complex Acyl-Pd(II)-Aryl Complex Acyl-Pd(II)-Amide Complex->Acyl-Pd(II)-Aryl Complex Transmetalation Product_Ketone Product_Ketone Acyl-Pd(II)-Aryl Complex->Product_Ketone Reductive Elimination Amide_Substrate Amide_Substrate Amide_Substrate->Acyl-Pd(II)-Amide Complex Oxidative Addition (N-C(O) Cleavage) Boronic_Acid Boronic_Acid Boronic_Acid->Acyl-Pd(II)-Aryl Complex Base Base Base->Acyl-Pd(II)-Aryl Complex

Caption: Proposed Suzuki-Miyaura acyl-coupling catalytic cycle.

Pathway B: α-Arylation/Alkylation via C-Cl Bond Activation

The α-chloro group provides a classical electrophilic site for cross-coupling reactions, akin to a standard alkyl halide. This allows for the introduction of various substituents at the α-position to the carbonyl group.

Experimental Protocols

The following protocols are proposed based on established methodologies for the cross-coupling of activated amides and α-halo carbonyl compounds.[9][10] Researchers should consider these as robust starting points for optimization.

General Considerations
  • Reagent Purity: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use.

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Ligand Selection: The choice of ligand is crucial for successful cross-coupling. For N-C(O) bond activation, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective.[9]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Acyl-Coupling

This protocol is designed for the coupling of an aryl boronic acid with the acyl group of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamideN/A358.940.5
Aryl boronic acidVariesVaries0.75
Pd(OAc)₂3375-31-3224.500.025 (5 mol%)
SPhos657408-07-6410.480.05 (10 mol%)
K₃PO₄7778-53-2212.271.5
Anhydrous, degassed 1,4-dioxane123-91-188.115 mL

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide (0.5 mmol), aryl boronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to afford the desired ketone product.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination at the α-Position

This protocol outlines the amination of the α-chloro position.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamideN/A358.940.5
AmineVariesVaries0.6
NiCl₂(dme)12993-63-2219.710.025 (5 mol%)
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)244187-81-3424.070.05 (10 mol%)
NaOtBu865-48-596.100.75
Anhydrous, degassed toluene108-88-392.145 mL

Procedure:

  • In a glovebox, add NiCl₂(dme) (5 mol%) and IPr (10 mol%) to an oven-dried vial.

  • Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes.

  • To a separate oven-dried Schlenk tube, add 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide (0.5 mmol), the amine (0.6 mmol), and NaOtBu (0.75 mmol).

  • Add the pre-formed catalyst solution to the Schlenk tube via syringe.

  • Add additional anhydrous, degassed toluene to bring the total volume to 5 mL.

  • Seal the tube and heat the reaction mixture at 80 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Experimental Workflow for Sequential Cross-Coupling

G cluster_seq1 Sequential Functionalization Route 1 cluster_seq2 Sequential Functionalization Route 2 start Start: 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide pathA Pathway A: Acyl-Coupling start->pathA pathB Pathway B: α-Functionalization start->pathB productA Intermediate A: α-chloro-aryl ketone pathA->productA final_productBA Final Product BA: α-functionalized aryl ketone productB Intermediate B: α-functionalized amide pathB->productB final_productAB Final Product AB: α-functionalized aryl ketone productA->pathB Sequential Coupling productB->pathA Sequential Coupling

Caption: Sequential functionalization strategies.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Catalyst deactivationEnsure rigorous exclusion of air and moisture. Use freshly distilled/degassed solvents.
Low reaction temperatureIncrease temperature in 10-20 °C increments.
Inappropriate ligand/base combinationScreen a panel of ligands (e.g., other biarylphosphines, NHCs) and bases (e.g., Cs₂CO₃, K₂CO₃).
Formation of side products Decarbonylation (for acyl-coupling)Lower the reaction temperature. Use a ligand that promotes reductive elimination over decarbonylation.
Homocoupling of the coupling partnerAdjust the stoichiometry of the reactants.
Difficulty in product isolation Co-elution with byproductsOptimize the mobile phase for column chromatography. Consider alternative purification methods like preparative HPLC.

Conclusion

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide represents a promising, yet underexplored, platform for molecular diversification. Its unique bifunctional nature, arising from a sterically activated amide bond and a reactive α-chloro substituent, opens the door to a wide array of novel cross-coupling strategies. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this versatile building block, paving the way for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

  • Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chemical Communications (RSC Publishing).
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. Organic Letters - ACS Publications.
  • Mechanochemical palladium‐catalyzed cross‐coupling of amides by N−C bond activation. ResearchGate.
  • Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. Thieme.
  • Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters.
  • Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. Thieme.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR).
  • Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega - ACS Publications.
  • Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization. The Journal of Organic Chemistry - ACS Publications.
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC - PubMed Central.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
  • Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromoacetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: #DBA-2024-YIELD Subject: Troubleshooting Yield & Selectivity in 2,6-Dibromoacetanilide Synthesis

Executive Summary

The synthesis of 2,6-dibromoacetanilides presents a classic dichotomy in organic synthesis: Regioselectivity vs. Steric Hindrance .

Researchers typically encounter two distinct failure modes depending on their starting material:

  • Starting from Acetanilide: Users attempt direct bromination and fail to obtain the 2,6-isomer due to the directing effects of the acetamido group (which favors the 4-position).

  • Starting from 2,6-Dibromoaniline: Users attempt to acetylate this precursor but suffer low yields because the amine is sterically crowded and electronically deactivated by the two ortho-bromine atoms.

This guide addresses both pathways with field-proven protocols to maximize yield.

Module 1: Strategic Synthesis Assessment

Before troubleshooting, confirm your synthetic route using the decision matrix below. Attempting to force a reaction against electronic directing effects is the #1 cause of low yield in this workflow.

SynthesisStrategy Start Select Starting Material Acetanilide Acetanilide (Para-position is H) Start->Acetanilide Substituted 4-Substituted Acetanilide (Para-position is blocked) Start->Substituted Aniline 2,6-Dibromoaniline Start->Aniline Decision1 Is the 4-position blocked? Acetanilide->Decision1 DirectBrom Direct Bromination (Electrophilic Aromatic Subst.) Substituted->DirectBrom Yes (Methyl, etc.) Acetylation Acetylation Reaction (Nucleophilic Acyl Subst.) Aniline->Acetylation Impossible STOP: Major product will be 4-bromo or 2,4,6-tribromo. 2,6-dibromo is chemically inaccessible via this route. Decision1->Impossible No (H) Yield Issue: Solvation/Buffering Yield Issue: Solvation/Buffering DirectBrom->Yield Issue: Solvation/Buffering StericIssue Challenge: Steric Hindrance Requires Catalysis Acetylation->StericIssue

Figure 1: Strategic decision tree for selecting the correct synthetic pathway. Note that direct bromination of unsubstituted acetanilide cannot selectively yield the 2,6-isomer.

Module 2: Troubleshooting Acetylation (The Steric Bottleneck)

Scenario: You are starting with 2,6-dibromoaniline and attempting to convert it to 2,6-dibromoacetanilide, but the reaction is incomplete or yields are <50%.

The Root Cause

The amino group (


) in 2,6-dibromoaniline is sandwiched between two large bromine atoms.[1]
  • Steric Hindrance: The bulky bromines physically block the approach of the acetylating agent.

  • Electronic Deactivation: Bromine is electronegative (inductive effect), reducing the nucleophilicity of the nitrogen lone pair.

Standard reflux with acetic anhydride (


) is often insufficient. 
Optimized Protocol: Acid-Catalyzed Acetylation

To overcome the deactivated amine, you must activate the electrophile. We utilize a Sulfuric Acid (


) catalyst  to protonate the acetic anhydride, creating a "super-electrophile."
Reagents & Stoichiometry
ReagentEquiv.Role
2,6-Dibromoaniline 1.0Limiting Reagent
Acetic Anhydride (

)
1.2 - 1.5Reagent & Solvent
Glacial Acetic Acid (Solvent)Solubilizer (3-5 mL per g of amine)
Conc.

2-3 dropsCritical Catalyst
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 2,6-dibromoaniline in glacial acetic acid. Warm slightly (40°C) if necessary to ensure complete solvation.

  • Activation: Add acetic anhydride.

  • Catalysis: Add 2-3 drops of concentrated

    
    . Caution: Exothermic.
    
  • Reaction: Heat to reflux (approx. 120°C) for 30–60 minutes.

    • Checkpoint: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting aniline spot should disappear.

  • Quench & Precipitation: Pour the hot reaction mixture slowly into a beaker containing crushed ice/water (approx. 10x reaction volume) with vigorous stirring.

  • Workup: The product should precipitate immediately as white/off-white crystals. Filter, wash with cold water to remove acid, and dry.

Why this works: The


 generates the highly reactive acylium ion equivalent (or protonated anhydride), which is potent enough to attack the sterically hindered amine.

Module 3: Troubleshooting Bromination (The Regioselectivity Challenge)

Scenario: You have a 4-substituted acetanilide (e.g., 4-methylacetanilide) and want to introduce bromines at the 2 and 6 positions.

The Root Cause

If the para-position is blocked, the ortho-positions (2,6) are the only available sites activated by the amide group. However, yields often suffer due to hydrolysis of the amide bond by the HBr byproduct or solubility issues where the monobromo intermediate precipitates before the second bromine adds.

Optimized Protocol: Buffered Bromination
Reagents & Stoichiometry
ReagentEquiv.Role
4-Substituted Acetanilide 1.0Limiting Reagent
Bromine (

)
2.2 - 2.5Reagent (Excess required for kinetics)
Sodium Acetate (NaOAc) 2.5Acid Scavenger (Buffer)
Glacial Acetic Acid (Solvent)Solvent
Step-by-Step Workflow
  • Preparation: Dissolve the acetanilide substrate in glacial acetic acid.

  • Buffering: Add solid Sodium Acetate.

    • Technical Insight: NaOAc neutralizes the HBr generated during substitution (

      
      ). This prevents the HBr from catalyzing the hydrolysis of the acetanilide back to the aniline.
      
  • Addition: Add

    
     solution (in AcOH) dropwise at room temperature.
    
    • Control: Do not let the temperature spike above 50°C initially to avoid tar formation.

  • Completion: After addition, heat to 50–60°C for 1 hour to drive the second bromination (which is slower than the first).

  • Quench: Pour into ice water containing Sodium Bisulfite (

    
    ) .
    
    • Why: Bisulfite quenches the excess, toxic red bromine (

      
      ) to colorless bromide (
      
      
      
      ), cleaning up the product.

Module 4: FAQ & Quick Troubleshooting

Q: I am trying to make 2,6-dibromoacetanilide from plain acetanilide, but I keep getting 4-bromoacetanilide. Why? A: This is a fundamental regiochemistry limitation. The acetamido group directs incoming electrophiles to the para position first. You cannot force 2,6-substitution without first filling the 4-position.

  • Solution: You must change your route. Purchase 2,6-dibromoaniline and acetylate it (See Module 2).

Q: My acetylation product is turning pink/brown upon drying. A: This indicates oxidation of unreacted aniline or trapped acid.

  • Solution: Ensure you wash the filter cake thoroughly with water until the filtrate pH is neutral. Recrystallize from Ethanol/Water to remove colored impurities.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but you must change the solvent system. Use Acetyl Chloride (1.2 eq) with Pyridine or Triethylamine in Dichloromethane (DCM). The base is required to scavenge the HCl byproduct. This method is very effective for hindered amines but requires stricter moisture control.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides. Patent EP0727412. Link (Industrial validation of buffered halogenation protocols).

  • BenchChem. (2025).[1] Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline. Link (Specific protocols for hindered aniline derivatization).

  • Study.com. (n.d.). Bromination of Acetanilide: Mechanism & Steps. Link (Educational verification of regioselectivity rules).

Sources

Optimizing reaction conditions for sterically hindered aniline acylation

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Optimization Center: Sterically Hindered Aniline Acylation

Current Status: Operational Subject: Overcoming Nucleophilic Deactivation in Ortho-Substituted Anilines Audience: Medicinal Chemists, Process Chemists

Executive Summary

Acylating sterically hindered anilines (e.g., 2,6-disubstituted anilines) is a common bottleneck in drug discovery. The steric bulk at the ortho positions prevents the formation of the tetrahedral intermediate required for nucleophilic acyl substitution. Standard conditions (Acid Chloride + Et3N) often result in stalled reactions or hydrolysis of the starting material.

This guide provides three validated workflows to overcome this energy barrier: Hyper-Nucleophilic Catalysis , High-Energy Coupling Agents , and Microwave Acceleration .

Module 1: The Mechanistic Bottleneck

To solve the problem, one must understand the failure mode. In hindered anilines, the nitrogen lone pair is often twisted out of conjugation (electronic effect) or physically blocked from attacking the carbonyl carbon (steric effect).

The Solution: We cannot increase the nucleophilicity of the aniline easily, so we must drastically increase the electrophilicity of the acylating agent.

AcylationMechanism Substrate Hindered Aniline (Low Nucleophilicity) TS Tetrahedral Intermediate Substrate->TS AcylAgent Acyl Chloride (Standard Electrophile) Intermediate N-Acylpyridinium Ion (Super-Electrophile) AcylAgent->Intermediate Nucleophilic Attack by DMAP Block STERIC WALL AcylAgent->Block Direct Attack Fails DMAP DMAP Catalyst DMAP->Intermediate Catalysis Intermediate->TS Rapid Attack by Hindered Aniline Product Acylated Product TS->Product Elimination Block->Substrate

Figure 1: The catalytic bypass. Direct attack is blocked by sterics. DMAP creates a highly reactive N-acylpyridinium intermediate that extends the electrophilic center away from the steric bulk.

Module 2: Protocol A - The "Steglich" Modification

Best for: Stable acid chlorides/anhydrides where thermal heating is acceptable.

The use of DMAP (4-Dimethylaminopyridine) is non-negotiable for hindered substrates. It accelerates the reaction by a factor of


 compared to pyridine alone.
Optimized Protocol
  • Stoichiometry:

    • Aniline: 1.0 equiv

    • Acyl Chloride/Anhydride: 1.2 – 1.5 equiv

    • DMAP: 0.1 – 0.2 equiv (Catalytic)

    • Triethylamine (Et3N) or DIPEA: 1.5 – 2.0 equiv (Auxiliary base to regenerate DMAP)

  • Solvent: Dichloromethane (DCM) is standard.[1] If solubility is poor, use Pyridine (neat) or DMF.

  • Temperature: Start at 0°C to mix, then reflux (40°C for DCM, 80°C for Toluene).

Troubleshooting Table:

SymptomDiagnosisCorrective Action
No Reaction (24h) Substrate is too hindered for DMAP.Switch catalyst to 4-PPY (4-Pyrrolidinopyridine).[2] It is structurally more rigid and more nucleophilic than DMAP [1].
Hydrolysis of AcCl Wet solvent/reagents.Use anhydrous DCM. Add molecular sieves (4Å). Ensure AcCl is distilled/fresh.
Bis-acylation Product is still nucleophilic.Reduce Acyl Chloride to 1.05 equiv. Lower temperature to RT.

Module 3: Protocol B - The "Peptide" Approach (Coupling Agents)

Best for: Carboxylic acid starting materials, acid-sensitive substrates, or when Acid Chlorides are unstable.

Traditional EDC/HOBt coupling often fails with hindered anilines. You require "Third Generation" coupling reagents that generate highly reactive esters.

Option 1: HATU (The Powerhouse)

HATU generates an OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the reaction.

  • Protocol:

    • Dissolve Carboxylic Acid (1.1 equiv) in dry DMF.

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir 5 mins (Activation).

    • Add Hindered Aniline (1.0 equiv).

    • Stir at RT for 12h. If incomplete, heat to 50°C.

Option 2: T3P (Propylphosphonic Anhydride)

T3P is superior for scale-up. It has low toxicity, water-soluble byproducts, and drives reactions to completion due to the release of cyclic phosphonic acid byproducts [2].

  • Protocol:

    • Combine Acid (1.1 equiv) and Aniline (1.0 equiv) in EtOAc or 2-MeTHF.

    • Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI).

    • Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

    • Heat to reflux.

Module 4: Protocol C - Microwave Acceleration

Best for: "Dead" reactions that refuse to proceed under thermal reflux.

Microwave irradiation provides efficient internal heating, often overcoming the activation energy barrier of the steric clash in minutes rather than days [3].

Workflow:

  • Vessel: Sealed microwave vial (10 mL).

  • Solvent: Acetic Acid (if acetylating) or Toluene/DMF.

  • Conditions:

    • Temperature: 120°C - 150°C.

    • Time: 10 - 30 minutes.

    • Pressure Limit: Set to 15-20 bar (safety critical).

Decision Logic: Selecting Your Condition

Use this logic gate to determine the starting point for your optimization.

DecisionTree Start START: Substrate Analysis IsAcid Is the Acyl Source a Carboxylic Acid? Start->IsAcid IsSensitive Is Substrate Acid/Base Sensitive? IsAcid->IsSensitive Yes Standard Standard: AcCl + Et3N + DMAP IsAcid->Standard No (Acyl Chloride) HATU Protocol B1: HATU/DIPEA (High Cost, High Yield) IsSensitive->HATU Yes (Use HATU) T3P Protocol B2: T3P/Pyridine (Scalable, Clean Workup) IsSensitive->T3P No (Use T3P + Heat) Check Conversion > 10%? Standard->Check Check LCMS @ 2h Continue Maintain Reflux Check->Continue Yes: Continue/Heat Microwave Protocol C: Microwave (Brute Force) Check->Microwave No: Microwave (150°C)

Figure 2: Reaction Optimization Decision Tree.

FAQ & Troubleshooting

Q: I am seeing the formation of an isocyanate instead of the amide. Why? A: If you are using a coupling agent (like EDC) or phosgene derivatives with a primary hindered aniline, you might be triggering a Lossen-type rearrangement or elimination if the amine is too slow to attack the activated ester.

  • Fix: Switch to T3P or HATU. Ensure the amine is added after the acid activation step is complete (for mixed anhydrides).

Q: My reaction stalls at 50% conversion. Adding more Acyl Chloride doesn't help. A: You likely have product inhibition or salt formation coating the unreacted amine.

  • Fix: Switch solvent to DMF or NMP to improve solubility. If using Acyl Chloride, switch to the Schotten-Baumann conditions (Biphasic: DCM / aq. Na2CO3) only if the acyl chloride is relatively stable to water (e.g., benzoyl chloride). The phase transfer can sometimes help, though it is rare for hindered substrates.

Q: Can I use Lewis Acids? A: Yes. For extremely deactivated anilines (e.g., poly-halogenated), Sc(OTf)3 (Scandium Triflate) or Zn(OTf)2 (5 mol%) can be used as a catalyst in Toluene at reflux. This activates the carbonyl oxygen, making it more susceptible to attack.

References

  • Steglich, W., & Höfle, G. (1969).[3] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[4] Angewandte Chemie International Edition.

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development.[5]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7][8] Journal of the American Chemical Society.

Sources

Validation & Comparative

Technical Assessment: Structural Elucidation of Sterically Hindered Halogenated Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for analytical chemists and process development scientists.[1] It moves beyond basic spectral listing to explore the causality of chemical shifts, steric locking, and impurity differentiation.[2]

Subject: 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide Context: Impurity Profiling & Analog Development[1]

Executive Summary & Application Context

In drug development, particularly for local anesthetics (lidocaine analogs) and anti-arrhythmics, the 2,6-disubstitution pattern on the phenyl ring is critical.[2] It provides steric protection against amidases, extending the drug's half-life.[1]

While the 2,6-dimethyl analog (Lidocaine intermediate) is the industry standard, the 2,6-dibromo analog represents a key variant for studying halogen bonding and increasing lipophilicity.[1][2] However, its synthesis is prone to regiochemical impurities. This guide provides a definitive NMR-based framework to distinguish the target 2,6-dibromo compound from its non-halogenated or partially halogenated precursors.[1]

Comparative Analysis: Target vs. Standard

The following table contrasts the target molecule with the industry-standard Lidocaine intermediate. Note the distinct spectral "fingerprints" caused by the massive steric bulk and electronegativity of the bromine atoms.[1]

FeatureTarget Molecule (Dibromo)Comparator (Dimethyl Standard)Diagnostic Significance
Formula C₉H₈Br₂ClNOC₁₀H₁₂ClNOMass diff: ~167 Da (Br isotope pattern)
Steric Bulk High (Br radius ~1.85 Å)Medium (Me radius ~2.0 Å, but different geometry)Br locks the amide bond conformation more rigidly.[1][2]
Ar-CH₃ Shift ~2.30 ppm (Singlet, 3H) ~2.25 ppm (Singlet, 6H) Integration of methyl signal is the primary differentiator (3H vs 6H).[2]
Aromatic H ~7.45 ppm (Singlet, 2H) ~7.10 ppm (Multiplet, 3H) Target has symmetry with only 2 equivalent protons; Comparator has 3 protons.[2]
Amide -NH ~9.5 - 10.0 ppm (DMSO) ~9.2 - 9.5 ppm (DMSO) Br is electron-withdrawing (-I effect), deshielding the NH more than the methyls.
C=O[1][2] Geometry Orthogonal to RingOrthogonal to RingBoth exhibit restricted rotation (atropisomerism) at RT.[2]

Detailed 1H NMR Spectrum Analysis

The "Ortho-Block" Effect

The defining feature of this spectrum is the simplification of the aromatic region due to symmetry and the deshielding of the amide proton .[1]

  • Aromatic Region (The "Singlet" Check): Unlike the precursor aniline or mono-substituted impurities, the 2,6-dibromo-4-methyl substitution creates a plane of symmetry.[1] The protons at positions 3 and 5 are chemically equivalent.[1]

    • Observation: A sharp singlet integrating to 2 protons.[1]

    • Shift Logic: The protons are shielded by the para-methyl group but deshielded by the inductive effect of the ortho-bromines and the amide nitrogen.[1]

  • The Amide NH (The "Acidity" Check): The NH proton is heavily influenced by the electron-withdrawing nature of the two bromine atoms.[1][2]

    • Observation: In non-polar solvents (CDCl₃), this peak is often broad or "washed out" due to quadrupole broadening from Nitrogen and Bromine.

    • Recommendation:Always use DMSO-d₆. In DMSO, the NH forms a strong H-bond with the solvent, appearing as a sharp, downfield singlet (9.5+ ppm).[1][2]

Spectral Assignment Logic (Workflow)

The following decision tree illustrates the logic an analyst should use to confirm the structure and rule out common impurities (like the mono-bromo derivative).

NMR_Assignment_Logic Start Raw 1H NMR Spectrum (DMSO-d6) Check_Me Step 1: Check Aliphatic Region (~2.1 - 2.4 ppm) Start->Check_Me Int_6H Integration = 6H (Singlet) Check_Me->Int_6H Dimethyl Analog Int_3H Integration = 3H (Singlet) Check_Me->Int_3H Target Candidate Result_Lido IDENTITY: Lidocaine Intermediate (2,6-Dimethyl) Int_6H->Result_Lido Check_Ar Step 2: Check Aromatic Region (~7.0 - 7.6 ppm) Int_3H->Check_Ar Multi_3H Multiplet / 3 Protons Check_Ar->Multi_3H Unsubstituted positions? Singlet_2H Sharp Singlet / 2 Protons Check_Ar->Singlet_2H Symmetric 2,6-subst. AB_System AB Quartets / Asymmetric Check_Ar->AB_System Asymmetric Subst. Multi_3H->Result_Lido Check_NH Step 3: Amide NH Shift Singlet_2H->Check_NH Result_Mono IMPURITY: Mono-bromo derivative (Regioisomer) AB_System->Result_Mono Result_Target CONFIRMED IDENTITY: 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide Check_NH->Result_Target Downfield Shift (>9.5 ppm)

Figure 1: Logical workflow for structural confirmation using 1H NMR integration and multiplicity rules.

Experimental Protocols

Synthesis Verification Protocol

To generate the sample for analysis, a standard Schotten-Baumann or anhydrous acylation is used.[1] The following protocol ensures minimal hydrolysis of the chloroacetyl group.

  • Reagents: 2,6-dibromo-4-methylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer).[2]

  • Procedure:

    • Dissolve aniline in glacial acetic acid.

    • Add chloroacetyl chloride dropwise at 10°C (Exothermic).[2]

    • Add saturated Sodium Acetate solution to buffer the HCl formed.[1]

    • Stir for 1 hour. The product often precipitates due to low solubility of the amide compared to the amine.[1]

    • Quench: Pour into ice water. Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol (95%).

    • Critical Check: The starting aniline has free amine protons (~3-5 ppm broad).[1][2] The product has an amide proton (~9-10 ppm).[1][2] Absence of the 3-5 ppm signal confirms conversion.[1]

NMR Sample Preparation[1]
  • Solvent: DMSO-d₆ (99.9% D).

    • Why: CDCl₃ allows rapid exchange of the amide proton and poor solubility for these rigid aromatic amides.[1] DMSO stabilizes the rotamers and provides a clear window for the NH peak.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum.[1]

  • Processing: Apply 0.3 Hz Line Broadening (LB) to smooth the baseline noise from the quadrupolar bromine nuclei.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1131-01-7 (2-Chloro-N-(2,6-dimethylphenyl)acetamide).[1] Retrieved from [Link][2]

  • Gowda, B. T., et al. (2007). Crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1][2] National Institutes of Health (PMC).[2] Retrieved from [Link]

  • Reich, H. J. University of Wisconsin-Madison Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link][2]

Sources

A Comparative Guide to the Infrared Spectroscopy of α-Chloroamide Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Fingerprint of a Key Functional Group

In the landscape of pharmaceutical and materials science, the α-chloroamide moiety stands out as a versatile functional group. Its unique electronic properties, stemming from the presence of an electronegative chlorine atom adjacent to the amide carbonyl, impart specific reactivity and conformational characteristics. Infrared (IR) spectroscopy, a cornerstone of molecular characterization, offers a rapid and non-destructive method to identify and probe the structural nuances of these molecules. This guide provides an in-depth analysis of the characteristic IR absorption bands of α-chloroamides, offering a comparative perspective against related functional groups and detailing the experimental protocols for acquiring high-quality spectral data. Understanding these vibrational signatures is paramount for researchers in drug development and materials science for reaction monitoring, quality control, and structural elucidation.

The presence of the chlorine atom on the α-carbon introduces a significant inductive effect, which alters the electron density distribution within the amide functional group. This, in turn, influences the force constants of the constituent bonds, leading to predictable shifts in their vibrational frequencies. This guide will dissect these shifts, providing a clear framework for interpreting the IR spectra of α-chloroamides.

Deciphering the Spectrum: Characteristic Absorption Bands of α-Chloroamides

The infrared spectrum of an α-chloroamide is dominated by several key absorption bands. The precise location of these bands can be influenced by the substitution pattern on the amide nitrogen (primary, secondary, or tertiary), hydrogen bonding, and the physical state of the sample.

The Amide I Band (C=O Stretching)

The most intense and arguably most diagnostic absorption in the IR spectrum of an α-chloroamide is the Amide I band , which arises primarily from the C=O stretching vibration. For a typical aliphatic primary amide like acetamide, the Amide I band appears in the range of 1650-1680 cm⁻¹. However, the introduction of a chlorine atom on the α-carbon leads to a noticeable shift to a higher wavenumber (frequency) . This is a direct consequence of the inductive effect (-I effect) of the electron-withdrawing chlorine atom. The chlorine atom pulls electron density away from the carbonyl carbon, strengthening the C=O double bond and increasing its force constant. Consequently, more energy is required to excite its stretching vibration.

For instance, in the solid-phase IR spectrum of 2-chloroacetamide , the Amide I band is observed at approximately 1685 cm⁻¹ . This upward shift of 15-35 cm⁻¹ compared to its non-halogenated counterpart is a hallmark of α-haloamides.

The Amide II Band (N-H Bending and C-N Stretching)

For primary and secondary α-chloroamides, the Amide II band is another prominent feature. This band is a complex vibrational mode arising from a combination of N-H in-plane bending and C-N stretching vibrations. In primary amides, this band is typically found between 1620 and 1650 cm⁻¹. In 2-chloroacetamide, the Amide II band is observed around 1610-1630 cm⁻¹ . The influence of the α-chloro substituent on the Amide II band is less straightforward than on the Amide I band due to the mixed character of this vibration.

N-H Stretching Vibrations

Primary α-chloroamides (R-CONH₂) will exhibit two N-H stretching bands corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. These typically appear in the region of 3100-3400 cm⁻¹ . Secondary α-chloroamides (R-CONHR') will show a single N-H stretching band in a similar region. The presence and number of peaks in this region are crucial for determining the degree of substitution on the amide nitrogen.

The C-Cl Stretching Vibration

The stretching vibration of the carbon-chlorine bond (C-Cl) in α-chloroamides gives rise to a characteristic absorption in the fingerprint region of the IR spectrum. Generally, the C-Cl stretch for aliphatic chloro compounds is found in the range of 600-800 cm⁻¹ . The intensity of this band can vary from medium to strong. The specific position is sensitive to the conformation of the molecule and the presence of other functional groups.

Comparative Analysis: α-Chloroamides vs. Other Functional Groups

To confidently identify an α-chloroamide functional group, it is essential to compare its IR spectrum with those of structurally related compounds. The following table summarizes the key distinguishing features.

Functional GroupAmide I (C=O Stretch) (cm⁻¹)Amide II (N-H Bend/C-N Stretch) (cm⁻¹)N-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
α-Chloroamide (Primary) 1680 - 1710 (Strong) 1610 - 1640 (Medium) ~3400 & ~3200 (Two bands, Medium) C-Cl Stretch: 600 - 800
Primary Amide1650 - 1680 (Strong)1620 - 1650 (Medium)~3350 & ~3180 (Two bands, Medium)-
Secondary Amide1630 - 1680 (Strong)1510 - 1570 (Medium)~3300 (One band, Medium)-
Tertiary Amide1630 - 1670 (Strong)---
Alkyl Chloride---C-Cl Stretch: 600 - 800

The key differentiator for an α-chloroamide is the combination of a high-frequency Amide I band and the presence of a C-Cl stretching absorption in the fingerprint region.

Experimental Protocols for High-Fidelity Spectra

The quality of an IR spectrum is critically dependent on proper sample preparation. For solid α-chloroamides, two common and effective techniques are Attenuated Total Reflectance (ATR)-FTIR and the KBr pellet method.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular technique due to its minimal sample preparation requirements and non-destructive nature.[1]

Methodology:

  • Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid α-chloroamide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Acquire Spectrum: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, carefully remove the sample and clean the ATR crystal as described in step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix.[2]

Methodology:

  • Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of the α-chloroamide sample into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

  • Mixing: Thoroughly mix the sample and KBr by grinding them together until a homogeneous, fine powder is obtained. Work quickly to minimize moisture absorption by the KBr.[2]

  • Pellet Pressing: Transfer the powder mixture to a pellet press die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Prepare a blank KBr pellet (containing only KBr) and acquire a background spectrum.

  • Sample Analysis: Place the sample pellet in the instrument's sample holder and acquire the IR spectrum.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to correct for scattering and any moisture in the KBr.

Logical Workflow for α-Chloroamide Identification

The following diagram illustrates a systematic approach to identifying an α-chloroamide functional group using IR spectroscopy.

G start Obtain IR Spectrum carbonyl Strong band at 1680-1710 cm⁻¹? start->carbonyl amideI Amide I band present carbonyl->amideI Yes not_amide Not an α-chloroamide (or other amide) carbonyl->not_amide No nh_stretch Bands at 3100-3400 cm⁻¹? amideI->nh_stretch primary_secondary Primary or Secondary Amide nh_stretch->primary_secondary Yes tertiary Potentially Tertiary Amide nh_stretch->tertiary No ccl_stretch Band at 600-800 cm⁻¹? primary_secondary->ccl_stretch tertiary->ccl_stretch alpha_chloroamide α-Chloroamide Identified ccl_stretch->alpha_chloroamide Yes not_alpha_chloro Amide without α-chloro group ccl_stretch->not_alpha_chloro No

Caption: Workflow for identifying α-chloroamides via IR spectroscopy.

Conclusion

The infrared spectrum of an α-chloroamide provides a rich source of structural information, with characteristic absorption bands that are sensitive to its unique electronic environment. The key diagnostic features are a high-frequency Amide I band (1680-1710 cm⁻¹) due to the inductive effect of the α-chlorine atom, and a C-Cl stretching vibration in the 600-800 cm⁻¹ region. By comparing these features with the spectra of related amides and alkyl halides, and by employing robust experimental techniques such as ATR-FTIR or the KBr pellet method, researchers can confidently identify and characterize this important functional group. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, enabling them to leverage the power of IR spectroscopy for the advancement of their research.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Sample Measurements. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra [Video]. YouTube. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. DOI: 10.1021/ed085p279. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Dibromoacetanilides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Dibromoacetanilides, a class of compounds with applications in pharmaceuticals and materials science, present a unique analytical challenge due to the multiple positional isomers possible. Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of these isomers through the analysis of their distinct fragmentation patterns. This guide provides an in-depth comparison of the mass spectrometric behavior of dibromoacetanilides, focusing on how the position of the bromine substituents on the aromatic ring influences fragmentation pathways.

The Foundational Principles of Dibromoacetanilide Fragmentation

Upon entering the mass spectrometer, a dibromoacetanilide molecule is subjected to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+). This molecular ion is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation of dibromoacetanilides is primarily governed by the presence of the bromine atoms, the amide functionality, and the aromatic ring.

A key characteristic of bromine-containing compounds in mass spectrometry is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 51% and 49%, respectively). This results in a distinctive isotopic pattern for any bromine-containing fragment, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z). For dibrominated fragments, this pattern becomes a characteristic triplet (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

The primary fragmentation pathways for acetanilides, including their dibrominated counterparts, include:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group of the amide. For acetanilides, this typically results in the formation of an acylium ion (CH₃CO⁺) at m/z 43.

  • Cleavage of the N-C (aromatic) bond: This fragmentation breaks the bond between the nitrogen atom and the dibrominated aromatic ring.

  • Loss of a Bromine Atom: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (Br•).

  • McLafferty Rearrangement: While less common in simple acetanilides, this rearrangement can occur if there is a suitable hydrogen atom on a gamma-carbon relative to the carbonyl group. In the case of dibromoacetanilides, this is not a primary fragmentation pathway.

Comparative Fragmentation Analysis: 2,4-Dibromoacetanilide vs. 3,5-Dibromoacetanilide

To illustrate the influence of substituent position, we will compare the fragmentation of 2,4-dibromoacetanilide with the expected fragmentation of 3,5-dibromoacetanilide.

Fragmentation of 2,4-Dibromoacetanilide

The mass spectrum of 2,4-dibromoacetanilide is characterized by a prominent molecular ion peak cluster and several key fragment ions.

M [C₈H₇Br₂NO]⁺˙ m/z 291/293/295 F1 [C₈H₇BrNO]⁺˙ m/z 212/214 M->F1 - Br˙ F2 [C₆H₄Br₂N]⁺ m/z 248/250/252 M->F2 - CH₂CO F3 [CH₃CO]⁺ m/z 43 M->F3 α-cleavage F4 [C₆H₄BrN]⁺ m/z 170/172 F1->F4 - CH₂CO

Caption: Primary fragmentation pathways of 2,4-dibromoacetanilide.

The molecular ion (M•+) for 2,4-dibromoacetanilide appears as a characteristic triplet at m/z 291, 293, and 295, corresponding to the isotopic combinations of two bromine atoms.

A significant fragmentation pathway involves the loss of a bromine radical (Br•) from the molecular ion, resulting in a fragment ion cluster at m/z 212/214. This is a common fragmentation for halogenated aromatic compounds.

Another major fragmentation is the loss of a neutral ketene molecule (CH₂=C=O) via cleavage of the amide bond, leading to the formation of the dibromoaniline radical cation at m/z 248/250/252. This fragment can subsequently lose a bromine atom to yield an ion at m/z 170/172.

As with most acetanilides, a prominent peak is observed at m/z 43, corresponding to the acylium ion (CH₃CO⁺) formed through α-cleavage.

Expected Fragmentation of 3,5-Dibromoacetanilide

The primary fragmentation pathways are expected to be similar to the 2,4-isomer, including the loss of a bromine radical and the formation of the acylium ion at m/z 43. The loss of ketene to form the 3,5-dibromoaniline radical cation (m/z 248/250/252) is also anticipated.

The key difference between the isomers would likely lie in the relative intensities of the fragment ions. The stability of the resulting fragment ions can be influenced by the substitution pattern. For instance, the relative ease of losing a bromine atom or the ketene molecule might differ subtly due to electronic effects of the bromine atoms at the meta positions compared to the ortho and para positions in the 2,4-isomer. However, without direct experimental data, this remains a hypothesis.

Feature2,4-Dibromoacetanilide3,5-Dibromoacetanilide (Expected)
Molecular Ion (M•+) m/z 291/293/295 (1:2:1 ratio)m/z 291/293/295 (1:2:1 ratio)
[M - Br]⁺ m/z 212/214m/z 212/214
[M - CH₂CO]⁺˙ m/z 248/250/252m/z 248/250/252
[CH₃CO]⁺ m/z 43m/z 43
Key Differentiator Fragmentation influenced by ortho and para bromine substitution.Fragmentation influenced by meta bromine substitution. Relative ion intensities may differ from the 2,4-isomer.

The "Ortho-Effect" in Dibromoacetanilide Fragmentation

A significant factor that can differentiate ortho-substituted isomers from their meta and para counterparts is the "ortho-effect".[1] This phenomenon involves interactions between adjacent substituents that can lead to unique fragmentation pathways. For an isomer like 2,6-dibromoacetanilide , the two bromine atoms are ortho to the acetamido group. This steric crowding can influence the fragmentation in several ways:

  • Enhanced Loss of a Substituent: The steric strain can facilitate the cleavage of one of the ortho bromine atoms or even the entire acetamido group.

  • Cyclization Reactions: The proximity of the groups can promote intramolecular cyclization reactions upon ionization, leading to the formation of unique fragment ions not observed in the meta and para isomers. For example, interaction between the amide and an ortho-bromine could lead to the loss of a different neutral species.

Therefore, the mass spectrum of 2,6-dibromoacetanilide would be expected to show a different pattern of fragment ion intensities, and potentially unique fragment ions, when compared to the 2,4- and 3,5-isomers.

Experimental Protocol: GC-MS Analysis of Dibromoacetanilides

The following protocol outlines a standard method for the analysis of dibromoacetanilide isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry A Dissolve sample in a volatile solvent (e.g., ethyl acetate) B Prepare a dilute solution (e.g., 1 mg/mL) A->B C Inject 1 µL of the sample into the GC-MS system B->C D Separation on a capillary column C->D E Elution into the mass spectrometer D->E F Electron Ionization (70 eV) E->F G Mass analysis of ions F->G H Detection and spectrum generation G->H

Caption: Workflow for GC-MS analysis of dibromoacetanilides.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the dibromoacetanilide sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to achieve an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.

  • Identify the molecular ion cluster and major fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST, Wiley) for confirmation.

  • Analyze the fragmentation patterns to deduce the isomeric structure.

Conclusion

The mass spectrometry fragmentation of dibromoacetanilides is a powerful diagnostic tool for isomer differentiation. Key features to consider are the characteristic bromine isotopic patterns, the primary fragmentation pathways including α-cleavage and the loss of a bromine atom or ketene, and the potential for unique fragmentation patterns in ortho-substituted isomers due to the "ortho-effect". By carefully analyzing the mass spectra and understanding the underlying fragmentation mechanisms, researchers can confidently identify the specific dibromoacetanilide isomer in their samples, ensuring the integrity of their research and development efforts.

References

  • Grokipedia. Ortho effect. [Link]

Sources

Crystal structure data for N-(2,6-dibromo-4-methylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of N-(Aryl)acetamide Derivatives: A Comparative Analysis for Drug Development Professionals

Introduction: The Architectural Blueprint of Drug Action

In the landscape of medicinal chemistry, the acetamide scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The seemingly simple N-aryl acetamide structure allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity. For researchers and drug development professionals, a deep understanding of the three-dimensional architecture of these molecules is not merely academic; it is fundamental to deciphering structure-activity relationships (SAR), predicting binding affinities, and designing next-generation therapeutics.

Comparative Crystallographic Analysis of N-(Aryl)acetamide Derivatives

The substitution pattern on the phenyl ring significantly influences the crystal lattice's energetic landscape, dictating the adoption of specific crystal systems, space groups, and intermolecular packing motifs. The following table summarizes the crystallographic data for a selection of N-(aryl)acetamide derivatives, providing a quantitative basis for our comparative discussion.

Compound Formula Molar Mass ( g/mol ) Crystal System Space Group Unit Cell Parameters (Å, °) **V (ų) **Z Ref.
N-(2,6-Dimethylphenyl)acetamide C₁₀H₁₃NO163.21OrthorhombicPbcaa=9.145, b=13.215, c=15.9931932.88[3]
2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide C₁₆H₁₆BrNO318.21MonoclinicP2₁/ca=4.7146, b=22.999, c=13.5350, β=91.1381467.34[4]
N-(4-Bromophenyl)acetamide (Polymorph)C₈H₈BrNO214.06MonoclinicP2₁/ca=9.489, b=9.601, c=9.728, β=117.15788.14[5]
2,2,2-Tribromo-N-(2-methylphenyl)acetamide C₉H₈Br₃NO385.89MonoclinicP2₁/ca=9.949, b=21.429, c=11.653, β=107.692366.98[6]
2,2,2-Tribromo-N-(4-methylphenyl)acetamide C₉H₈Br₃NO385.89MonoclinicP2₁/na=9.6926, b=20.531, c=11.8139, β=102.6642293.88[7]
N-(2,4-dimethyl-6-nitrophenyl)acetamide C₁₀H₁₂N₂O₃224.22TetragonalP4₃a=8.4653, c=14.9041068.04[8]

V = Unit Cell Volume, Z = Molecules per unit cell

Discussion of Structural Features

The data presented above reveals several key trends:

  • Influence of Steric Hindrance: The presence of two methyl groups at the 2 and 6 positions in N-(2,6-dimethylphenyl)acetamide and its derivatives forces the acetamide group to adopt a conformation that is significantly twisted out of the plane of the phenyl ring.[3][4] This steric hindrance is a critical factor in determining the overall molecular shape and can profoundly impact how the molecule fits into a biological target's binding pocket. In 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide, the dihedral angle between the two benzene rings is a notable 69.8(2)°.[4]

  • Hydrogen Bonding Networks: A dominant feature in the crystal packing of these acetamides is the formation of intermolecular N—H···O hydrogen bonds.[3][4][5][6] These interactions typically link molecules into chains or other supramolecular synthons. For instance, in N-(2,6-dimethylphenyl)acetamide, molecules are linked into chains running along the a-axis.[3] The strength and geometry of these hydrogen bonds are sensitive to the electronic effects of other substituents on the ring.

  • Role of Bromine Substituents: Bromine atoms introduce the possibility of halogen bonding and other weak interactions. In the tribromoacetamide derivatives, weak intramolecular N—H···Br hydrogen bonds are observed.[6][7] These interactions, while weaker than conventional hydrogen bonds, can contribute to the conformational stability of the molecule.

Experimental Methodologies: From Synthesis to Structure

The generation of high-quality crystal structure data is a multi-step process requiring careful synthesis, purification, crystallization, and diffraction analysis. The following protocols are generalized from methodologies reported for similar acetamide derivatives.[7][8]

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xray X-Ray Diffraction s1 Starting Materials: Substituted Aniline Acetylating Agent (e.g., Acetic Anhydride) s2 Reaction: Acylation of the amine s1->s2 s3 Work-up & Purification: Extraction, Washing, Recrystallization s2->s3 c1 Solvent Selection: (e.g., Ethanol, Dichloromethane) s3->c1 c2 Crystal Growth: Slow evaporation Vapor diffusion c1->c2 c3 Crystal Harvesting: Selection of a single, high-quality crystal c2->c3 x1 Data Collection: Mounting on Diffractometer (e.g., Bruker SMART APEXII) c3->x1 x2 Structure Solution: Direct methods (e.g., SHELXS) x1->x2 x3 Structure Refinement: Full-matrix least-squares on F² (e.g., SHELXL) x2->x3 data Final Crystallographic Data: CIF File, Structural Parameters x3->data

Caption: General workflow from synthesis to crystallographic data acquisition.

Protocol 1: Synthesis of N-(Aryl)acetamide Derivatives
  • Reactant Preparation: Dissolve the appropriately substituted aniline (e.g., 2,6-dibromo-4-methylaniline) in a suitable solvent such as glacial acetic acid.

  • Acylation: Add the acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise to the solution, often with cooling to control the exothermic reaction.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude acetamide product.

  • Purification: Filter the solid product, wash thoroughly with water to remove acid impurities, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-(aryl)acetamide.

Protocol 2: Single-Crystal X-Ray Diffraction
  • Crystal Selection: Select a single crystal of suitable size (e.g., 0.1-0.3 mm) with well-defined faces and no visible defects under a microscope.

  • Mounting: Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer (e.g., Bruker SMART APEXII CCD).[4] Data is typically collected at a controlled temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα).[4][7]

  • Data Reduction: Integrate the raw diffraction data and apply corrections for factors like absorption using software such as SADABS.[4]

  • Structure Solution: Determine the initial atomic positions using direct methods software like SHELXS.

  • Structure Refinement: Refine the structural model against the experimental data using a full-matrix least-squares method on F², typically with software like SHELXL. This iterative process refines atomic coordinates, displacement parameters, and other structural details.

Biological Relevance and Structure-Activity Insights

The structural data derived from crystallography is paramount for understanding the biological activity of acetamide derivatives. These compounds have been evaluated for a range of therapeutic applications, including as butyrylcholinesterase inhibitors for Alzheimer's disease and as anticancer agents.[9][10]

  • Anticancer Activity: The orientation of substituents on the phenyl ring can dictate the molecule's ability to interact with specific enzymatic targets. For instance, the cytotoxic effects of some acetamide derivatives against cancer cell lines like MCF-7 and HT-29 are well-documented.[2][10] The steric bulk introduced by ortho-substituents (like the two bromine atoms in the target compound) will significantly influence the molecule's conformational preferences, which can either enhance or diminish its binding affinity to a target protein.

  • Enzyme Inhibition: In the context of enzyme inhibition, the acetamide moiety can act as a hydrogen bond donor (N-H) and acceptor (C=O). The precise spatial arrangement of these groups, along with the hydrophobic phenyl ring, is critical for effective binding. The dihedral angle between the phenyl ring and the acetamide plane, which is influenced by ortho-substituents, is a key parameter in determining the overall topology of the molecule and its complementarity to an active site.

Key Molecular Interactions in N-(Aryl)acetamides

G compound N-(Aryl)acetamide Core substituents Ring Substituents (e.g., -Br, -CH3) compound->substituents conformation Molecular Conformation (Dihedral Angles) compound->conformation packing Crystal Packing & Lattice Energy substituents->packing substituents->conformation h_bond N-H...O Hydrogen Bonding h_bond->packing halogen_bond Halogen Bonding (e.g., C-Br...O) halogen_bond->packing activity Biological Activity (e.g., Enzyme Inhibition) packing->activity conformation->packing conformation->activity

Caption: Interplay of structural features influencing biological activity.

Conclusion and Future Directions

This comparative guide underscores the profound impact of substituent patterns on the crystal structures of N-(aryl)acetamide derivatives. The interplay of steric hindrance from ortho-substituents and the formation of robust hydrogen-bonding networks are primary determinants of their solid-state architecture. While the crystal structure of N-(2,6-dibromo-4-methylphenyl)acetamide remains to be determined, this analysis of its close analogs provides a strong predictive framework. We can anticipate a significantly twisted conformation due to the ortho-dibromo substitution, with intermolecular N—H···O hydrogen bonds as the primary packing motif.

For drug development professionals, obtaining the definitive crystal structure of this target compound is a critical next step. This empirical data would enable more accurate computational modeling, facilitate the rational design of new analogs with improved potency and selectivity, and provide a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

References

  • Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o733. Available at: [Link]

  • Gowda, B. T., et al. (2010). 2,2,2-Tribromo-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o849. Available at: [Link]

  • Gowda, B. T., et al. (2010). 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o884. Available at: [Link]

  • Cirrincione, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2043. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4923. Available at: [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3154. Available at: [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o428. Available at: [Link]

  • Zhang, L., & Xu, J. (2007). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 222(3), 263-264. Available at: [Link]

  • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. Available at: [Link]

Sources

A Comparative Guide to HPLC Analysis of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a recommended starting method for the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide. We will delve into the rationale behind chromatographic choices, compare potential methodologies, and provide a detailed experimental protocol tailored for researchers, scientists, and professionals in drug development.

Introduction to the Analyte

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide is a halogenated aromatic amide. Its structure, characterized by a chloroacetamide group attached to a dibrominated and methylated aniline ring, dictates its chromatographic behavior. Understanding its physicochemical properties is paramount for developing a robust HPLC method.

Based on its structure (Molecular Formula: C9H8Br2ClNO), the compound is expected to be largely non-polar and hydrophobic.[1] The presence of two bromine atoms significantly increases its hydrophobicity compared to analogous compounds with methyl groups, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide.[2] This increased hydrophobicity is a key factor in selecting the appropriate HPLC mode and conditions.

Strategic Approach to Method Development

For a non-polar compound like 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective analytical approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. The analyte's retention is primarily driven by hydrophobic interactions with the stationary phase.

Workflow for HPLC Method Development

cluster_prep Preparation cluster_method Method Development cluster_run Analysis cluster_validation Validation Analyte Analyte Characterization (Hydrophobicity Assessment) Standard Standard & Sample Preparation Analyte->Standard Column Column Selection (C18, 5 µm, 4.6x250 mm) Standard->Column Mobile Mobile Phase Optimization (ACN/H2O Gradient) Column->Mobile Detection Detector Settings (UV @ 254 nm) Mobile->Detection Injection Sample Injection Detection->Injection Chromatogram Data Acquisition (Retention Time, Peak Area) Injection->Chromatogram SystemSuitability System Suitability Testing Chromatogram->SystemSuitability Quantification Quantification & Reporting SystemSuitability->Quantification

Caption: A typical workflow for developing an HPLC method for a small molecule analyte.

Comparison of HPLC Methodologies

While RP-HPLC is the recommended approach, variations in the methodology can significantly impact the retention time, resolution, and overall performance.

ParameterMethod A: Isocratic Elution Method B: Gradient Elution (Recommended) Method C: Alternative Stationary Phase (C8)
Stationary Phase C18 (Octadecylsilyl)C18 (Octadecylsilyl)C8 (Octylsilyl)
Mobile Phase Acetonitrile/Water (e.g., 70:30 v/v)Acetonitrile/Water with a gradientAcetonitrile/Water (Isocratic or Gradient)
Expected Retention Longer, potentially with broader peaks.Optimized for shorter run times and sharper peaks.Shorter retention time due to reduced hydrophobicity of the stationary phase.
Advantages Simple, requires a basic HPLC system.Efficient elution of highly retained compounds, improved peak shape, and shorter analysis times.Faster analysis for highly hydrophobic compounds.
Disadvantages May lead to long retention times for hydrophobic compounds like the target analyte. Poor resolution for complex mixtures.Requires a more advanced HPLC system with a gradient pump.May offer less resolution for structurally similar impurities.

Rationale for Recommending Method B (Gradient Elution):

Given the high hydrophobicity imparted by the two bromine atoms, isocratic elution with a high percentage of organic solvent would be necessary to elute the compound in a reasonable time. However, this could lead to poor retention and resolution of any less hydrophobic impurities. A gradient method, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, allows for the efficient elution of a wider range of compounds, providing sharper peaks and better overall chromatographic performance.

Detailed Experimental Protocol (Recommended Method)

This protocol outlines a robust starting point for the analysis of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide using RP-HPLC with UV detection.

Materials and Reagents
  • Analyte Standard: 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

  • Mobile Phase Additive (Optional):

    • Formic Acid or Phosphoric Acid (for pH adjustment and improved peak shape)[3]

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 50% B; 20-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the expected calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Expected Results

Based on the high hydrophobicity of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide, its retention time under the recommended gradient conditions is expected to be in the range of 10-15 minutes . This is a hypothetical estimation, and the actual retention time must be determined experimentally. In comparison, the less hydrophobic analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, would be expected to elute earlier under the same conditions.

Method Validation and System Suitability

For reliable and reproducible results, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Ensuring the peak for the analyte is well-resolved from any impurities or matrix components.

  • Linearity: Demonstrating a linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Robustness: Evaluating the method's performance under small, deliberate variations in chromatographic parameters.

Before each analytical run, a system suitability test should be performed by injecting the working standard multiple times. Key parameters to monitor include retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Conclusion

The recommended reversed-phase HPLC method with a C18 column and a water/acetonitrile gradient provides a robust and reliable starting point for the analysis of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide. The inherent hydrophobicity of the molecule, driven by its dibromo substitution, necessitates a gradient elution strategy for optimal peak shape and resolution. This guide offers a comprehensive framework for method development, comparison of alternatives, and a detailed experimental protocol to aid researchers in achieving accurate and reproducible analytical results.

References

  • PubChem. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02).
  • ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.
  • SynThink. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.
  • Thermo Fisher Scientific. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%.
  • PubChemLite. (n.d.). 2-chloro-n-(2,6-dibromo-4-methylphenyl)acetamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-29). The Significance of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Analytical Chemistry and Quality Control.
  • ResearchGate. (2025-08-10). (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PMC.
  • NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST WebBook.
  • Acanthus Research. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide.
  • SIELC Technologies. (2018-05-16). Acetamide, 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)-.
  • Pharmaffiliates. (n.d.). 1131-01-7 | Product Name : 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • ResearchGate. (2025-08-10). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.
  • ResearchGate. (2025-08-08). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide.

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Safety Operating Guide

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Safe Disposal of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

Executive Summary: A Proactive Approach to Safety and Compliance

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide. As a dual-halogenated aromatic amide, this compound requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed to be a self-validating system, emphasizing the chemical principles behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.

Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)

Expert Rationale: Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this specific molecule may be limited, its structure—containing chloro, bromo, and acetamide functional groups—necessitates treating it with a high degree of caution. We can infer its likely hazard profile from similar chemical structures.[1][2]

Hazard Identification Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.[1][2]GHS07P264: Wash hands and any exposed skin thoroughly after handling.[3][4]
Serious Eye Irritation Causes serious eye irritation.[1][2][3]GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Respiratory Irritation May cause respiratory tract irritation, particularly if handled as a dust.[1][2]GHS07P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Acute Oral Toxicity May be harmful if swallowed.[3]GHS07P270: Do not eat, drink or smoke when using this product.[3]

Mandatory PPE Protocol:

  • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with laboratory practices.[1]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][3]

  • Lab Coat: A standard lab coat is required. For handling larger quantities, a chemically impervious apron is recommended.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99) is mandatory.[1]

Core Disposal Workflow: Segregation and Collection

The Principle of Segregation: The foundational principle of chemical waste management is segregation at the source. 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide is a halogenated organic compound due to the presence of both chlorine and bromine.[5][6] Co-mingling this waste with non-halogenated streams significantly increases disposal costs and complexity, as mixed waste cannot be recycled via fuel blending and requires specialized incineration.[7][8]

Experimental Protocol: Waste Collection

A. Unused or Surplus Solid Compound:

  • Container Selection: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, clean, and chemically compatible container with a secure lid.

  • Labeling: Label the container as "Hazardous Waste" and clearly list the full chemical name: "2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide".

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents, acids, or bases.[2][4]

B. Solutions of the Compound (e.g., in organic solvents):

  • Solvent Assessment: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., hexanes, ethyl acetate).

  • Collection:

    • If the solvent is halogenated , add the waste solution to the designated "Halogenated Organic Liquid Waste" container.[5][9]

    • If the solvent is non-halogenated , the presence of the halogenated analyte requires the entire mixture to be treated as halogenated waste .[7][8] Add it to the "Halogenated Organic Liquid Waste" container.

  • Log Maintenance: Record the chemical name and estimated volume added on the waste container's log sheet.

C. Contaminated Labware and PPE:

  • Gross Decontamination: Scrape off any significant solid residue into the solid hazardous waste container.

  • Rinsing: Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be disposed of into the "Halogenated Organic Liquid Waste" container.

  • Solid Waste: Dispose of contaminated items such as gloves, weigh boats, and absorbent pads into a dedicated, labeled container for solid hazardous waste (often a lined box or drum). Do not dispose of these items in regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for proper waste segregation.

G Diagram 1: Waste Segregation Workflow cluster_0 Assess Waste Form cluster_1 Segregation Path cluster_2 Final Container start Waste Containing 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide Generated q1 Solid, Liquid, or Contaminated Material? start->q1 solid_waste Pure Solid / Grossly Contaminated Solid q1->solid_waste Solid liquid_waste Solution in Solvent q1->liquid_waste Liquid material_waste Contaminated PPE / Labware / Spill Media q1->material_waste Material solid_container 'Halogenated Organic SOLID Waste' Container solid_waste->solid_container liquid_container 'Halogenated Organic LIQUID Waste' Container liquid_waste->liquid_container  (Regardless of solvent type)   ppe_container Solid Hazardous Waste (SHW) Container material_waste->ppe_container

Caption: Waste segregation decision tree.

Final Disposal and Emergency Protocols

Ultimate Disposal Pathway: The collected and properly labeled hazardous waste must be transferred to a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[1] Due to its chemical composition, 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide will be destroyed via high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[1] This process ensures the complete breakdown of the organic molecule and captures the resulting acidic gases (HCl, HBr) to prevent environmental release.[2]

Emergency Procedures for Spills:

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Prevent the generation of dust.[1]

    • Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[4]

    • Clean the spill area with a cloth or absorbent pad dampened with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate personnel from the immediate area.[9]

    • Alert colleagues and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the area and ensure it is well-ventilated from a safe distance (e.g., by ensuring fume hood is operational).[9]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

References

  • Hazardous Waste Segregation Guide . Bucknell University.

  • Chemical Waste Guidelines . University of Wisconsin-Madison.

  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide . Capot Chemical.

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide SDS . ECHEMI.

  • Hazardous Waste Reduction . University of California, Santa Cruz - Environmental Health and Safety.

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.

  • Organic Solvents Waste Management . Cornell University - Environment, Health and Safety.

  • Safety Data Sheet for 2-Chloro-N-(2,6-dimethylphenyl)acetamide . Fisher Scientific.

  • Safety Data Sheet for Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- . Thermo Fisher Scientific.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.